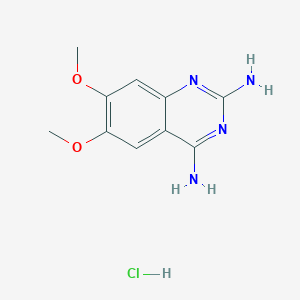

5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine

カタログ番号 B2425290

CAS番号:

497063-63-5

分子量: 232.203

InChIキー: JRSCVGBMKGFJEP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

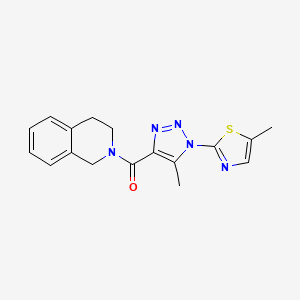

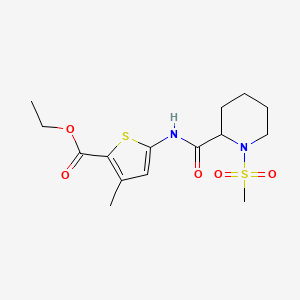

5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C14H11N7O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . Pyrimidines are six-membered heterocyclics with two nitrogen atoms in the ring .

Molecular Structure Analysis

The molecular structure of 5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine is based on the pyrimidine ring system. Pyrimidine is an aromatic, heterocyclic, organic compound that has nitrogen atoms at positions 1 and 3 in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N,N,N’-Tribenzyl-5-nitro-N’-(2-pyridinyl)-4,6-pyrimidinediamine, are as follows: It has a density of 1.3±0.1 g/cm3, a boiling point of 734.7±60.0 °C at 760 mmHg, and a flash point of 398.1±32.9 °C . It also has 8 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .科学的研究の応用

Chemical Reactions and Molecular Transformations

- 5-Nitro-N-2-pyridinyl-4,6-pyrimidinediamine can be generated through the Fischer–Hepp type rearrangement in pyrimidines, where a N-nitroso moiety activates chloropyrimidines for nucleophilic substitution with amines, leading to various molecular transformations dependent on the pyrimidine structure (Čikotienė, Jonušis, & Jakubkienė, 2013).

- Studies have also explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, highlighting the compound's capacity for regio- and stereoselective addition reactions, important in chemical syntheses (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Biological and Antiviral Activity

- The compound has been linked to biological activities such as being a potent inhibitor of thymidylate synthase and possessing antiviral properties. This is evident in the activity of its derivatives like 5-nitro-2'-deoxyuridine and 1-(β-D-arabinofuranosyl)5-nitrouracil (Giziewicz, Wnuk, & Robins, 1999).

Molecular and Supramolecular Structures

- Studies on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, reveal complex intermolecular interactions and polarized molecular-electronic structures. This provides insights into the compound's potential applications in materials science and molecular engineering (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).

Synthesis of Analogs and Metabolites

- Synthesis methods have been developed for analogs and metabolites of 5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine, facilitating its use in biological studies. These methods are crucial for understanding the compound's metabolic pathways and potential therapeutic applications (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

特性

IUPAC Name |

5-nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O2/c10-8-7(15(16)17)9(13-5-12-8)14-6-3-1-2-4-11-6/h1-5H,(H3,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSCVGBMKGFJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

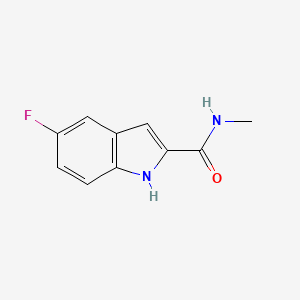

5-Fluoro-N-methyl-1H-indole-2-carboxamide

518059-00-2

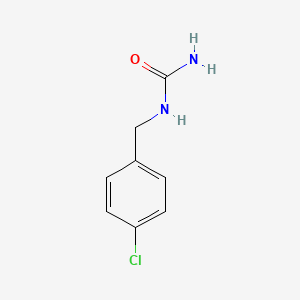

N-(4-chlorobenzyl)urea

65608-74-4

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2425209.png)

![3-(6-Phenylmethoxypyridin-3-yl)-5-pyrazolo[1,5-a]pyrimidin-3-yl-1,2,4-oxadiazole](/img/structure/B2425211.png)

![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2425213.png)

![N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2425217.png)

![1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2425223.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2425229.png)